molecular formula C18H20N2O B14081579 9H-Carbazole-9-acetamide, N,N-diethyl- CAS No. 101326-58-3

9H-Carbazole-9-acetamide, N,N-diethyl-

Cat. No.: B14081579
CAS No.: 101326-58-3
M. Wt: 280.4 g/mol
InChI Key: JCKRBQWAYBXLNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-acetamide, N,N-diethyl- typically involves the functionalization of the carbazole core. One common method is the acylation of carbazole with acetic anhydride, followed by N,N-diethylation using diethylamine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of carbazole derivatives, including 9H-Carbazole-9-acetamide, N,N-diethyl-, often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-9-acetamide, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce carbazole-9-ethanol .

Mechanism of Action

Comparison with Similar Compounds

  • 9H-Carbazole-9-yl-acetic acid
  • 9H-Carbazole-9-yl-methylamine
  • 9H-Carbazole-9-yl-ethylamine

Comparison: Compared to its similar compounds, 9H-Carbazole-9-acetamide, N,N-diethyl- is unique due to its specific functional groups, which enhance its solubility and reactivity. Its N,N-diethyl substitution provides distinct electronic properties, making it more suitable for certain applications, such as in optoelectronics and as a precursor for more complex chemical syntheses .

Properties

CAS No.

101326-58-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-carbazol-9-yl-N,N-diethylacetamide

InChI

InChI=1S/C18H20N2O/c1-3-19(4-2)18(21)13-20-16-11-7-5-9-14(16)15-10-6-8-12-17(15)20/h5-12H,3-4,13H2,1-2H3

InChI Key

JCKRBQWAYBXLNJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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